![molecular formula C17H16N4O3S B2445284 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide CAS No. 315221-81-9](/img/structure/B2445284.png)
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" is a novel compound with potential applications in diverse scientific fields. This compound's structure is built on the foundation of a hydrazide functional group, flanked by a dihydroxyphenyl ring and a benzimidazole moiety. The presence of these unique structural motifs suggests potential bioactivity and versatility in chemical reactions, making it a compound of great interest for further research.
Preparation Methods
: The synthesis of "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" can be achieved through several synthetic routes. A common method involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. Reaction temperatures typically range from room temperature to moderate heating (50-80°C) to facilitate the formation of the desired product. In an industrial setting, scaling up this reaction might require optimization of solvent use, reaction time, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
: This compound undergoes a variety of chemical reactions due to its functional groups.
Oxidation
: The dihydroxyphenyl ring can be oxidized to quinones under mild oxidative conditions using reagents such as potassium ferricyanide or hydrogen peroxide.
Reduction
: Reduction of the benzimidazole moiety is possible using reducing agents like lithium aluminum hydride.
Substitution
: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and benzimidazole group. For example, nitration or halogenation can be achieved using concentrated nitric acid or halogens in the presence of a catalyst.
The major products from these reactions depend on the reagents and conditions employed. For instance, oxidation of the phenyl ring yields quinones, while reduction of the benzimidazole moiety may yield various reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry
: It can serve as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology
: The compound's structural elements suggest potential biological activity, including antioxidant or antimicrobial properties, which can be explored for pharmaceutical applications.
Medicine
: Investigating its bioactivity could lead to the development of new therapeutic agents.
Industry
: The compound's reactivity and stability make it suitable for use in material science or as a chemical probe in various industrial processes.
Mechanism of Action
: The biological effects of "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" are likely mediated by its interaction with specific molecular targets. The dihydroxyphenyl group may participate in redox cycling, affecting cellular oxidative stress pathways. The benzimidazole moiety can interact with nucleic acids or proteins, potentially modulating enzyme activity or gene expression. These interactions suggest a multi-faceted mechanism of action involving multiple biological pathways.
Comparison with Similar Compounds
: Similar compounds include:
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(2-aminophenyl)acetohydrazide
: Shares the dihydroxyphenyl motif but differs in the attached functional groups.
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[1H-indol-3-yl]acetohydrazide
: Contains an indole ring instead of a benzimidazole moiety, potentially altering its bioactivity.
What sets "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" apart is its unique combination of dihydroxyphenyl and benzimidazole groups, which confer distinct chemical properties and potential biological activities.
Hope this deep dive into your requested compound is what you were looking for
Properties
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-13-5-3-2-4-12(13)19-17(21)25-10-16(24)20-18-9-11-6-7-14(22)15(23)8-11/h2-9,22-23H,10H2,1H3,(H,20,24)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUONBJKSAPACR-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
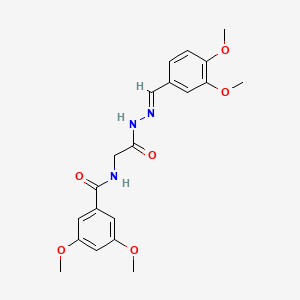

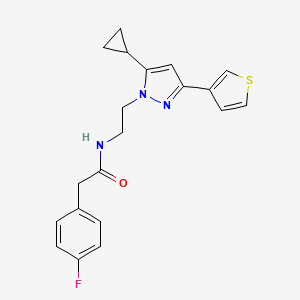
amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)

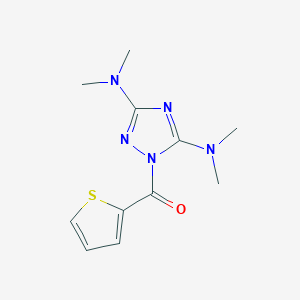
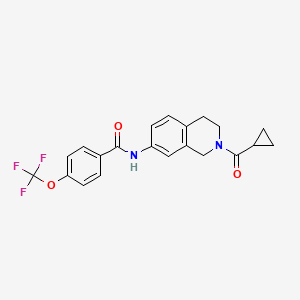
![1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2445212.png)
![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
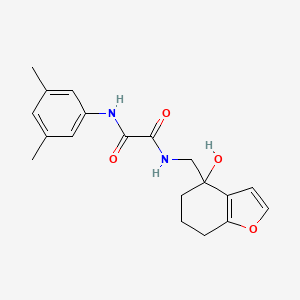
![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)
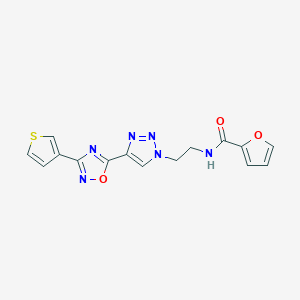
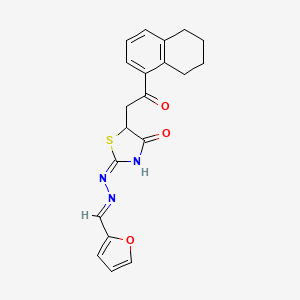
![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)
